molecular formula C10H12BrClN2O2 B1279015 tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate CAS No. 193888-15-2

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate

Cat. No.: B1279015
CAS No.: 193888-15-2
M. Wt: 307.57 g/mol
InChI Key: WHXZDMLRCAXMNG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves the protection of amino functions using tert-butyl carbamate. One common method involves the reaction of 5-bromo-2-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can influence its binding affinity and specificity for these targets. The tert-butyl carbamate group can also play a role in modulating the compound’s stability and reactivity .

Comparison with Similar Compounds

tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the tert-butyl carbamate group with the bromine and chlorine atoms on the pyridine ring, which provides a balance of stability and reactivity for various applications.

Properties

IUPAC Name

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXZDMLRCAXMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70446597
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193888-15-2
Record name tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70446597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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